7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile class, characterized by a fused triazole-pyridine core with a nitrile group at position 6. Key structural features include:
- 2-position substitution: A cyclohexyl group, providing steric bulk and lipophilicity .
- Molecular formula: C₂₀H₁₈N₄O₂, molecular weight 346.39 g/mol, CAS 860650-47-1 .
The benzodioxol moiety enhances π-π stacking interactions in biological systems, while the cyclohexyl group may influence solubility and membrane permeability.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-11-16-15(14-6-7-17-18(10-14)26-12-25-17)8-9-24-20(16)22-19(23-24)13-4-2-1-3-5-13/h6-10,13H,1-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNXISBRTKWUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131206 | |
| Record name | 7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860650-47-1 | |
| Record name | 7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860650-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a synthetic compound with potential pharmacological applications. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacodynamics, and case studies.
- Molecular Formula : C20H18N4O2
- Molecular Weight : 346.4 g/mol
- CAS Number : 860650-47-1
The compound acts primarily on adenosine receptors and phosphodiesterases (PDEs), which are critical in cellular signaling pathways. It has been identified as a multi-target ligand for A1R and A2AR adenosine receptors and PDE10A.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, primarily focusing on its inhibitory effects on specific enzymes and receptor interactions.
Key Findings from Research Studies
- Adenosine Receptor Binding :
- Phosphodiesterase Inhibition :
- Anti-inflammatory Activity :
Study on Multi-target Ligands
In a study assessing the pharmacological profile of multi-target ligands, this compound was included in a series of synthesized derivatives. The results indicated that compounds with similar structures displayed promising results in modulating cAMP levels and exhibited selective inhibitory actions against PDE10A .
In Vivo Efficacy
In vivo studies have suggested that compounds within this class can reduce inflammation markers in animal models, supporting their therapeutic potential in treating conditions like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the triazolo-pyridine ring significantly affect biological activity:
- Substituents at the 4-position of the pyridine ring enhance binding affinity towards adenosine receptors.
- Increasing lipophilicity generally correlates with improved enzyme inhibition but may reduce selectivity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
The 2-position substituent on the triazolo-pyridine core significantly impacts physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations :
Hydrogen Bonding: The 4-cyanophenyl analog has six hydrogen bond acceptors versus five in the cyclohexyl derivative, suggesting differences in solubility and protein binding .
Steric Effects: The cyclohexyl group introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets compared to planar aryl groups like 4-cyanophenyl .
Synthetic Accessibility : The 2-furyl analog (MW 358.33) is synthesized via similar cyclization routes but may require milder conditions due to furan’s reactivity .
Q & A
Q. Key Parameters Affecting Yield :
- Base strength : Butyllithium (stronger) vs. NaH (milder) impacts regioselectivity and side reactions.
- Solvent system : Tetrahydrofuran (THF)/n-heptane mixtures enhance solubility and reaction efficiency .
- Temperature : Controlled reflux (e.g., 80°C for CuI-mediated reactions) minimizes decomposition .
Q. Yield Comparison :
| Method | Base/Catalyst | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Cyclocondensation | NaH | THF | 73–79% | |
| Copper-catalyzed | CuI | DMF | 68–72% | |
| Radical cyclization | None | Toluene | 65–70% |
Advanced Synthesis
Question: How can regioselectivity challenges in introducing the 1,3-benzodioxol-5-yl group be addressed during synthesis? Answer: Regioselectivity is influenced by:
- Pre-functionalized intermediates : Use pre-synthesized 1,3-benzodioxol-5-yl-bearing precursors (e.g., 5-(1-Penten-1-yl)-1,3-benzodioxole) to ensure correct substitution .
- Protecting groups : Temporarily protect reactive sites (e.g., nitrile or cyclohexyl groups) during coupling reactions to avoid unwanted side products.
- Catalytic systems : Palladium or copper catalysts enhance cross-coupling efficiency for aryl group introduction .
Example : In Scheme 4 (), MnO₂ oxidation of intermediates ensures selective formation of the benzodioxol-substituted triazolopyridine core.
Basic Characterization
Question: What spectroscopic techniques are critical for confirming the structural integrity of this compound? Answer:
- IR spectroscopy : Confirms the nitrile group (C≡N stretch at ν~max~ ~2180 cm⁻¹) and benzodioxol OCH₂O (ν~max~ ~1210 cm⁻¹) .
- ¹H/¹³C NMR :
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 494 [M⁺] for analogous compounds) confirm molecular weight .
Advanced Data Analysis
Question: How should researchers resolve discrepancies in spectral data between synthetic batches? Answer:
- 2D NMR techniques : HSQC and HMBC correlations verify connectivity, especially for distinguishing regioisomers (e.g., cyclohexyl vs. aryl substituent positioning) .
- X-ray crystallography : Resolves ambiguous stereochemistry (e.g., cyclohexyl chair conformations) .
- Comparative analysis : Cross-check IR and NMR data with literature values (e.g., benzodioxol OCH₂O δ 5.91 ppm vs. reported δ 5.89–5.93 ppm) .
Case Study : In , ¹H NMR integrations for isoquinoline protons (δ 2.88–4.34 ppm) align with theoretical predictions only after optimizing reaction stoichiometry.
Functional Applications
Question: What methodologies evaluate the bioactivity or fluorescence properties of this compound? Answer:
- Antimicrobial assays : Broth microdilution determines minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans .
- Fluorescence profiling :
- Quantum yield : Measure using integrating sphere systems (e.g., λ~ex~ = 350 nm, λ~em~ = 450 nm) .
- Stokes shift : Calculate from UV-Vis (λ~max~ absorption) and fluorescence emission spectra .
- Purity validation : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity before bioassays .
Mechanistic Studies
Question: What experimental approaches elucidate the reaction mechanism for triazolopyridine cyclization? Answer:
- Kinetic studies : Monitor reaction progress via in-situ IR to track nitrile consumption .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to map nitrogen incorporation in the triazole ring .
- Computational modeling : DFT calculations predict transition states (e.g., cyclocondensation energy barriers) .
Example : attributes the high yield of Scheme 14 to favorable orbital overlap during cyclocondensation, validated by DFT.
Stability and Storage
Question: How should this compound be stored to prevent degradation, and what stability tests are recommended? Answer:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .
- Stability tests :
- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under simulated sunlight .
Advanced Functionalization
Question: What strategies enable post-synthetic modification of the carbonitrile group for downstream applications? Answer:
- Nucleophilic addition : React with Grignard reagents to form ketones or secondary amines .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitrile to primary amine (-CH₂NH₂) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for bioconjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
